molecular formula C5H11FO3S B2429790 2-Fluoro-2-methylpropyl methanesulfonate CAS No. 2274187-27-6

2-Fluoro-2-methylpropyl methanesulfonate

Cat. No.: B2429790
CAS No.: 2274187-27-6
M. Wt: 170.2
InChI Key: KTIRDCWWJSFQKH-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropyl methanesulfonate is an organic compound with the molecular formula C5H11FO3S and a molecular weight of 170.2 g/mol . It is a liquid at room temperature and is known for its reactivity in various chemical processes.

Scientific Research Applications

2-Fluoro-2-methylpropyl methanesulfonate has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-methylpropyl methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows it to modify the structure and function of proteins and nucleic acids. For example, it can interact with enzymes involved in DNA replication and repair, leading to the inhibition of these processes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis . These changes can result in cell cycle arrest and programmed cell death, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the alkylation of DNA and proteins. This alkylation can lead to the formation of DNA adducts, which interfere with DNA replication and transcription. The compound can also inhibit the activity of enzymes involved in DNA repair, further exacerbating the damage . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the long-term exposure to this compound has been shown to cause cumulative damage to cellular DNA and proteins. In in vivo studies, the compound’s effects on cellular function can persist even after the compound has been metabolized and cleared from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and DNA damage, which can be repaired by cellular mechanisms. At high doses, the compound can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups into the compound, making it more water-soluble and easier to excrete . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. The distribution of this compound within the body can influence its overall toxicity and efficacy .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA damage. In the mitochondria, it can affect mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpropyl methanesulfonate typically involves the reaction of 2-Fluoro-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethyl methanesulfonate
  • 2-Fluoro-2-methylpropyl tosylate
  • 2-Fluoro-2-methylpropyl triflate

Uniqueness

2-Fluoro-2-methylpropyl methanesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of both the fluoro and methanesulfonate groups. This combination allows for selective reactions that may not be achievable with other similar compounds .

Properties

IUPAC Name

(2-fluoro-2-methylpropyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRDCWWJSFQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274187-27-6
Record name 2-fluoro-2-methylpropyl methanesulfonate
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